molecular formula C13H13N5O6 B14343660 (2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate CAS No. 92972-04-8

(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate

Cat. No.: B14343660
CAS No.: 92972-04-8
M. Wt: 335.27 g/mol
InChI Key: WRFJXOCJNNANFS-UHFFFAOYSA-N
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Description

(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate is a chemical compound with a molecular mass of 335.08658313600006 daltons . It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes.

Chemical Reactions Analysis

Scientific Research Applications

The specific scientific research applications of (2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate are not well-documented

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Pteridines are involved in the biosynthesis of folic acid and other important biomolecules.

    Medicine: Some pteridine derivatives have been studied for their potential therapeutic effects.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action for (2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate is not explicitly detailed in the available literature. pteridine derivatives often interact with enzymes and other proteins, influencing various biochemical pathways. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to (2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methylene diacetate include other pteridine derivatives and esters. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

92972-04-8

Molecular Formula

C13H13N5O6

Molecular Weight

335.27 g/mol

IUPAC Name

[(2-acetamido-4-oxo-3H-pteridin-6-yl)-acetyloxymethyl] acetate

InChI

InChI=1S/C13H13N5O6/c1-5(19)15-13-17-10-9(11(22)18-13)16-8(4-14-10)12(23-6(2)20)24-7(3)21/h4,12H,1-3H3,(H2,14,15,17,18,19,22)

InChI Key

WRFJXOCJNNANFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C(OC(=O)C)OC(=O)C

Origin of Product

United States

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